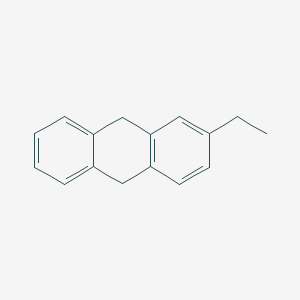

2-Ethyl-9,10-dihydroanthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-9,10-dihydroanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their photophysical properties and applications in various fields such as organic electronics and photochemistry. The addition of an ethyl group at the 2-position and the hydrogenation at the 9 and 10 positions make this compound unique, altering its chemical and physical properties.

Synthetic Routes and Reaction Conditions:

Reduction of Anthracene: One common method to synthesize 9,10-dihydroanthracene involves the reduction of anthracene using sodium in ethanol. The reaction mixture is heated to 50°C, and sodium is added in small portions.

Diels-Alder Reaction: Another method involves the Diels-Alder reaction where anthracene acts as a diene and reacts with maleic anhydride to form 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Molecular oxygen, activated carbon, xylene as solvent.

Reduction: Electrochemical methods, disodium salts.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Oxidation: Anthracene.

Reduction: Hydroquinone derivatives.

Substitution: Functionalized anthracene derivatives.

Applications De Recherche Scientifique

2-Ethyl-9,10-dihydroanthracene has several applications in scientific research:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

Photochemistry: Acts as a chromophore in triplet-triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting processes.

Medicinal Chemistry: Derivatives of 9,10-dihydroanthracene have been studied for their anti-inflammatory and cytotoxic properties.

Industrial Applications: Used as a photoinitiator for crosslinking or degradation of polyethylene and in the production of hydrogen peroxide.

Mécanisme D'action

The mechanism of action of 2-ethyl-9,10-dihydroanthracene depends on its application:

Photophysical Properties: The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then participate in energy transfer processes.

Chemical Reactions: In oxidation reactions, the compound donates electrons to molecular oxygen, forming anthracene and hydrogen peroxide.

Comparaison Avec Des Composés Similaires

9,10-Dihydroanthracene: The parent compound without the ethyl group.

2-Ethylanthraquinone: An oxidized form used in hydrogen peroxide production.

9,10-Dimethylanthracene: Another derivative with methyl groups at the 9 and 10 positions, known for its high fluorescence quantum yield.

Uniqueness: 2-Ethyl-9,10-dihydroanthracene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications in photochemistry and organic electronics.

Propriétés

Formule moléculaire |

C16H16 |

|---|---|

Poids moléculaire |

208.30 g/mol |

Nom IUPAC |

2-ethyl-9,10-dihydroanthracene |

InChI |

InChI=1S/C16H16/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h3-9H,2,10-11H2,1H3 |

Clé InChI |

FOSCFBSZYWZPQL-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(CC3=CC=CC=C3C2)C=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13129116.png)

![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)

![Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B13129169.png)

![(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)